N-(4-Methylphenyl)-2-sulfanylacetamide
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, UV-Vis, etc.) to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Synthesis and Characterization
Synthesis and Antimicrobial Studies : Sulfanilamide derivatives, including structures similar to N-(4-Methylphenyl)-2-sulfanylacetamide, have been synthesized and characterized. These compounds have been evaluated for their antibacterial and antifungal activities, although they showed no significant antibacterial activity or antifungal activity upon modification of the benzene ring to CO–NH group or SO2–NH moiety (Lahtinen et al., 2014).
Structural and Vibrational Investigations : N-(2-Methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide were synthesized, and their structures were extensively analyzed through various spectroscopic methods. These studies aimed to understand the influence of the methyl group on characteristic frequencies of the amide (-CONH-) group (Arjunan et al., 2009).
Pharmacological Evaluation
Anticancer Activity : A series of compounds, including those related to N-(4-Methylphenyl)-2-sulfanylacetamide, demonstrated anticancer activity against different cancer cell lines. This suggests potential applications in developing new treatments for specific types of cancer (Zyabrev et al., 2022).
Analgesic Effects : Derivatives of 2-(2-carboxyphenylsulfanyl)-N-(4-substitutedphenyl)acetamide, related to the compound of interest, have shown significant analgesic activities in various tests. These findings indicate the potential for developing new analgesic drugs based on these molecular structures (Özkay et al., 2011).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, environmental impact, and other safety-related properties.
Future Directions
This could involve potential applications of the compound, areas for further research, etc.
For a specific compound, these details would be found in scientific literature. If you have another compound in mind or need information on a different topic, feel free to ask!
properties
IUPAC Name |
N-(4-methylphenyl)-2-sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-7-2-4-8(5-3-7)10-9(11)6-12/h2-5,12H,6H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDODKDSYUJVAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50303851 |
Source
|
Record name | N-(4-Methylphenyl)-2-sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50303851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methylphenyl)-2-sulfanylacetamide | |
CAS RN |
34282-30-9 |
Source
|
Record name | NSC162718 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162718 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Methylphenyl)-2-sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50303851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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